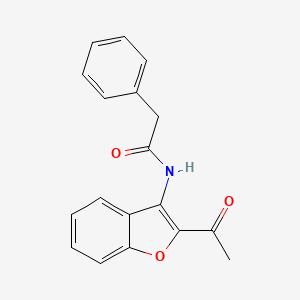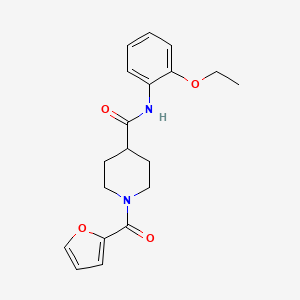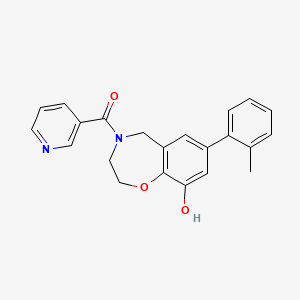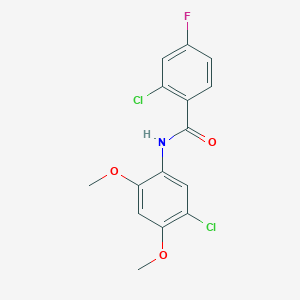![molecular formula C15H19N5O B5426714 N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5426714.png)
N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide, also known as CP-99994, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of tetrazole-containing compounds and has been found to exhibit potent analgesic effects.
作用機序
The exact mechanism of action of N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide is not fully understood. However, it is believed to exert its analgesic effects through the modulation of the nociceptive pathway. It has been shown to inhibit the release of substance P, a neuropeptide that plays a key role in pain transmission. This compound also activates the KATP channels, which are involved in the regulation of pain perception.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the development of pain and inflammation. It has also been shown to increase the release of anti-inflammatory cytokines, such as IL-10. This compound has been found to have a low potential for abuse and addiction, making it a promising candidate for pain management.
実験室実験の利点と制限
N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. This compound has a short half-life, which can make it difficult to maintain consistent levels in the body. It also has poor solubility, which can make it difficult to administer in certain experimental models.
将来の方向性
There are a number of future directions for the study of N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide. One potential area of research is the development of new analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of this compound in other areas, such as anxiety and depression. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a novel compound that has been extensively studied for its potential therapeutic applications in pain management. It has been found to exhibit potent analgesic effects and has a low potential for abuse and addiction. While there are some limitations to its use in lab experiments, there are also a number of future directions for research in this area.
合成法
N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide can be synthesized using a multistep process that involves the reaction of cyclopentylamine with 2-bromoacetyl bromide followed by the reaction with sodium azide to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with 3-methylphenyl magnesium bromide to form the final product, this compound.
科学的研究の応用
N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide has been extensively studied for its potential therapeutic applications in pain management. It has been found to exhibit potent analgesic effects in both animal and human studies. It has been shown to be effective in various pain models, including inflammatory pain, neuropathic pain, and visceral pain.
特性
IUPAC Name |
N-cyclopentyl-2-[5-(3-methylphenyl)tetrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-11-5-4-6-12(9-11)15-17-19-20(18-15)10-14(21)16-13-7-2-3-8-13/h4-6,9,13H,2-3,7-8,10H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYAGSHIKSGDDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(N=N2)CC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5426647.png)


![(2-{3-[rel-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylmethyl]phenyl}ethyl)amine dihydrochloride](/img/structure/B5426676.png)

![1-[2-oxo-2-(2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)ethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5426684.png)

![4-benzyl-5-[1-(2-methoxy-2-methylpropanoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5426691.png)
![2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}-N-(pyridin-2-ylmethyl)benzenesulfonamide](/img/structure/B5426723.png)
![(2,4-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5426729.png)
![1-acetyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-1,4-diazepane](/img/structure/B5426738.png)
![4-{[(3-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5426745.png)
![N'-(spiro[2.3]hex-1-ylcarbonyl)-4-biphenylcarbohydrazide](/img/structure/B5426752.png)